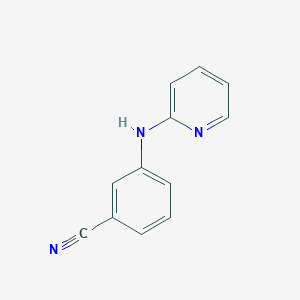![molecular formula C13H17NO5 B13868621 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid is an organic compound with a complex structure that includes an ethoxycarbonylamino group attached to a propoxybenzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with 3-bromopropyl ethyl carbonate under basic conditions to form the intermediate 4-(3-ethoxycarbonylaminopropoxy)benzoic acid. This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonylamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid involves its interaction with specific molecular targets. The ethoxycarbonylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Bromopropoxy)benzoic acid: Similar structure but with a bromine atom instead of the ethoxycarbonylamino group.
4-(3-Aminopropoxy)benzoic acid: Contains an amino group instead of the ethoxycarbonylamino group.
4-(3-Methoxypropoxy)benzoic acid: Features a methoxy group in place of the ethoxycarbonylamino group.
Uniqueness
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid is unique due to the presence of the ethoxycarbonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-[3-(ethoxycarbonylamino)propoxy]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-2-18-13(17)14-8-3-9-19-11-6-4-10(5-7-11)12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
PAIMAGFHUPGJTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCCOC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)
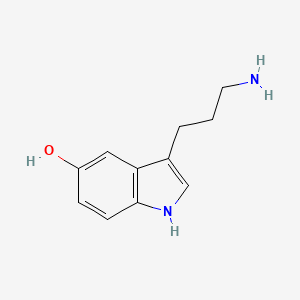
![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
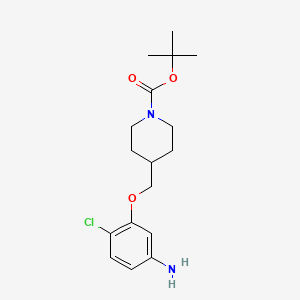
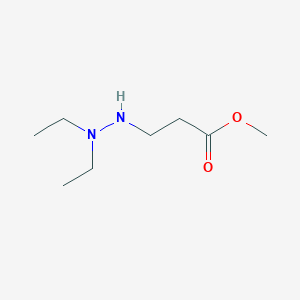
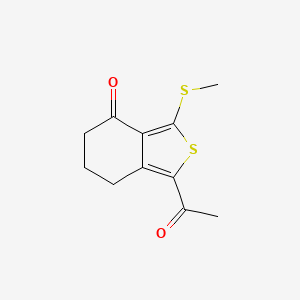


![6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B13868603.png)
![5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)
